molecular formula C18H16N2O2 B2363042 N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2034205-20-2

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2363042
CAS No.: 2034205-20-2
M. Wt: 292.338
InChI Key: OKVHXIPZYBUXJL-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

While the specific mechanism of action for “N-((5-cyclopropylpyridin-3-yl)methyl)benzofuran-2-carboxamide” is not available, benzofuran compounds are known to have diverse pharmacological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Future Directions

The future research on benzofuran derivatives is promising. They are potential natural drug lead compounds . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Preparation Methods

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide can be achieved through a combination of C–H arylation and transamidation reactions. The process involves the use of 8-aminoquinoline as a directing group for the C–H arylation, followed by a one-pot, two-step transamidation procedure . The reaction conditions typically involve palladium catalysis for the arylation step and the use of HATU and N,N-diisopropylethylamine for the coupling procedure . Industrial production methods may involve scaling up these reactions while optimizing yield and purity.

Chemical Reactions Analysis

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for arylation, HATU for coupling, and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include arylated benzofuran derivatives and various substituted benzofuran compounds.

Comparison with Similar Compounds

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as Methoxsalen, Amiodarone, and Vilazodone . These compounds share the benzofuran core but differ in their substituents and biological activities. Methoxsalen is used for treating skin conditions like psoriasis, Amiodarone is an antiarrhythmic medication, and Vilazodone is an antidepressant . The unique structure of this compound, with its cyclopropylpyridine moiety, distinguishes it from these other compounds and may confer distinct biological properties.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(17-8-14-3-1-2-4-16(14)22-17)20-10-12-7-15(11-19-9-12)13-5-6-13/h1-4,7-9,11,13H,5-6,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVHXIPZYBUXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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